molecular formula C21H28O2 B1671409 Ethisterone CAS No. 434-03-7

Ethisterone

Cat. No. B1671409
CAS RN: 434-03-7
M. Wt: 312.4 g/mol
InChI Key: CHNXZKVNWQUJIB-CEGNMAFCSA-N
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Description

Ethisterone is a progestogen, a synthetic hormone similar to the natural female hormone progesterone . It has a molecular formula of C21H28O2 and an average mass of 312.446 Da .


Synthesis Analysis

Ethisterone can be synthesized through a series of reactions. One method involves the use of 4-AD, dehydrated alcohol, triethyl orthoformate, and pyridine hydrobromide salt in an etherification kettle . Another method involves the transformation of Δ5-isomer to ethisterone by base-catalysed isomerization .


Molecular Structure Analysis

Ethisterone is a major active metabolite of danazol (2,3-isoxazolethisterone), and is thought to contribute importantly to its effects . It is a progestogen, or an agonist of the progesterone receptors .


Chemical Reactions Analysis

Ethisterone undergoes a variety of chemical reactions. For instance, it can be determined simultaneously with its Δ5-isomer using circular dichroism (CD) spectrometric methods . It also interacts with various genes, resulting in increased expression of certain proteins .


Physical And Chemical Properties Analysis

Ethisterone has a molecular formula of C21H28O2 and a molecular weight of 312.45 . More detailed physical and chemical properties can be found in its Certificate of Analysis .

Scientific Research Applications

Influence on Ovarian Structure

Research has explored Ethisterone's effects on ovarian structures, particularly on the corpus luteum. Injectable forms of Ethisterone derivatives were studied for their effects on ovulation and the development of the corpus luteum in women, revealing weak antiovulatory effects and poorly developed corpora lutea (Aghari, 1970).

Role in Precocious Puberty Management

Ethisterone's derivatives have been evaluated for managing precocious puberty. One study described the use of Danazol, a synthetic derivative of Ethisterone, over a period of 3.5 years, highlighting its efficacy in controlling secondary sexual feature development without significantly affecting linear growth and skeletal maturity (Smith & Harris, 1979).

Microbial Biotransformation

The biotransformation of Ethisterone has been studied, showcasing how certain fungi species, like Aspergillus niger and Cunninghamella blakesleeana, can metabolize Ethisterone into new polar metabolites. This research sheds light on the metabolic pathways of Ethisterone and potential applications in biotechnology (Aziz et al., 2020).

Effects on Immune-Mediated Infertility

Another area of investigation is Ethisterone's impact on immune-mediated infertility, particularly related to endometriosis. A study demonstrated that Ethisterone could effectively treat immune-mediated infertility induced by endometriosis, with a significant number of pregnancies reported following treatment (Lin Shu-yan, 2010).

Safety And Hazards

Ethisterone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of causing cancer and may damage fertility or the unborn child .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNXZKVNWQUJIB-CEGNMAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023016
Record name Ethisterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethisterone

CAS RN

434-03-7
Record name Ethisterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=434-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethisterone [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethisterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethisterone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.452
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHISTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P201BVY1MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,480
Citations
SP Barton, D Burn, G Colley, B Ellis… - Journal of the Chemical …, 1959 - pubs.rsc.org
A method for the conversion of 17a-ethynyl-l7p-hydroxy-derivatives of androstane into the C (,,)-alkyl derivatives is described. Its application to the preparation of the potent …
Number of citations: 4 pubs.rsc.org
PM Levine, E Lee, A Greenfield, R Bonneau… - ACS chemical …, 2012 - ACS Publications
… In particular, we identified a linear and a cyclic divalent ethisterone conjugate that exhibit potent … Although the divalent ethisterone conjugates share extensive chemical similarities, we …
Number of citations: 24 pubs.acs.org
F Gao, C Peng, R Zhuang, Z Guo, H Liu… - Nuclear Medicine and …, 2019 - Elsevier
… Ethisterone is a natural progesterone derivative, which has a … Of course, besides, ethisterone is also very popular … In this study, radionuclide 18 F was incorporated into ethisterone …
Number of citations: 8 www.sciencedirect.com
D Kumar, KB Mishra, BB Mishra, S Mondal, VK Tiwari - Steroids, 2014 - Elsevier
… 3 with ethisterone 4 to afford regioselective triazole-linked ethisterone glycoconjugates 5 … Structure of triazolyl ethisterone glycoconjugate 5a has been further confirmed by its Single …
Number of citations: 39 www.sciencedirect.com
A Aziz, S Bano, MI Choudhary - Steroids, 2020 - Elsevier
Ethisterone (17α-ethynyl-17β-hydroxyandrost-4-en-3-one) (1) is a synthetic steroidal estrogen. It is extensively used as an oral contraceptive. The current study involves the structural …
Number of citations: 6 www.sciencedirect.com
V Beral, L Colwell - Journal of Epidemiology & Community Health, 1981 - jech.bmj.com
The 27-year follow-up is reported of 136 children whose mothers were involved in a randomised trial of high doses of stilboestrol and ethisterone therapy during pregnancy. The …
Number of citations: 90 jech.bmj.com
J Ruiz, V Rodríguez, N Cutillas, A Espinosa… - Journal of Inorganic …, 2011 - Elsevier
The novel steroidal carrier ligand 17-α-[4′-ethynyl-dimethylbenzylamine]-17-β-testosterone (ET-dmba 1) and the steroid — C,N-chelate platinum(II) derivatives [Pt(ET-dmba)Cl(L)] (L = …
Number of citations: 52 www.sciencedirect.com
KB Mishra, BB Mishra, VK Tiwari - Carbohydrate research, 2014 - Elsevier
… for the synthesis of bis-triazolyl ethisterone glycoconjugates using CuAAC reaction. The developed triazole-linked ethisterone glycoconjugates would be crucial in androgen receptor …
Number of citations: 28 www.sciencedirect.com
V Beral, L Colwell - Br Med J, 1980 - bmj.com
In 1950 a trial was set up to evaluate the effects of large doses of stilboestrol and ethisterone on rates of fetal loss in pregnant diabetic women. Eighty women were allocated at random …
Number of citations: 75 www.bmj.com
PLM Van Giersbergen, A Halabi… - … Journal of Clinical …, 2006 - search.ebscohost.com
Objective: Bosentan has been shown in vitro and in vivo to induce the cytochrome P450 enzymes CYP2C9 and CYP3-A4. The present study was conducted to investigate the effect of …
Number of citations: 87 search.ebscohost.com

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